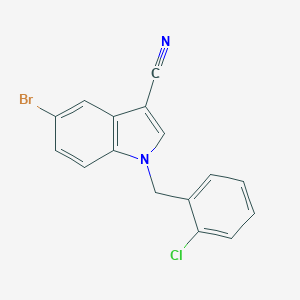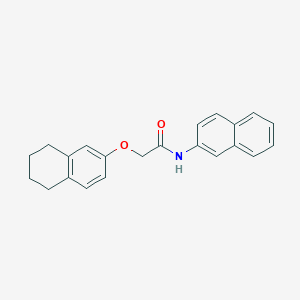![molecular formula C22H24N4O4 B297506 N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297506.png)
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as DMABN, is a synthetic compound that has been shown to have potential applications in scientific research. This compound belongs to the class of hydrazone derivatives, which have been studied extensively for their biological activities. In
Mecanismo De Acción
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide exerts its biological effects through a mechanism that involves the inhibition of certain enzymes and signaling pathways. Specifically, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting these enzymes, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to inhibit the growth of cancer cells, as well as the production of inflammatory mediators. In vivo studies have shown that N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is able to reduce inflammation and tumor growth in animal models. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have a wide range of biological activities, making it a versatile compound for use in a variety of experiments. However, the limitations of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One direction is to further explore its potential as an anti-inflammatory agent and its ability to inhibit the activity of COX-2. Another direction is to investigate its potential as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and its potential toxicity. Overall, N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has great potential for use in scientific research and may have future applications in the development of novel therapeutics.
Métodos De Síntesis
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process involving the condensation of 3,4-dimethylaniline with 2-bromoacetylacetone, followed by the reaction with 2-(2-formylphenyl)hydrazinecarboxamide in the presence of a base. The resulting product is then coupled with 2-(2-hydroxyphenyl)benzaldehyde to form N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the activity of certain enzymes involved in cancer progression. N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has also been shown to have antimicrobial activity against a variety of bacterial and fungal strains.
Propiedades
Nombre del producto |
N-allyl-2-(2-{2-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C22H24N4O4 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C22H24N4O4/c1-4-11-23-21(28)22(29)26-24-13-17-7-5-6-8-19(17)30-14-20(27)25-18-10-9-15(2)16(3)12-18/h4-10,12-13H,1,11,14H2,2-3H3,(H,23,28)(H,25,27)(H,26,29)/b24-13+ |
Clave InChI |
YJACNQNBIAWKFJ-ZMOGYAJESA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NCC=C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)



![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)
